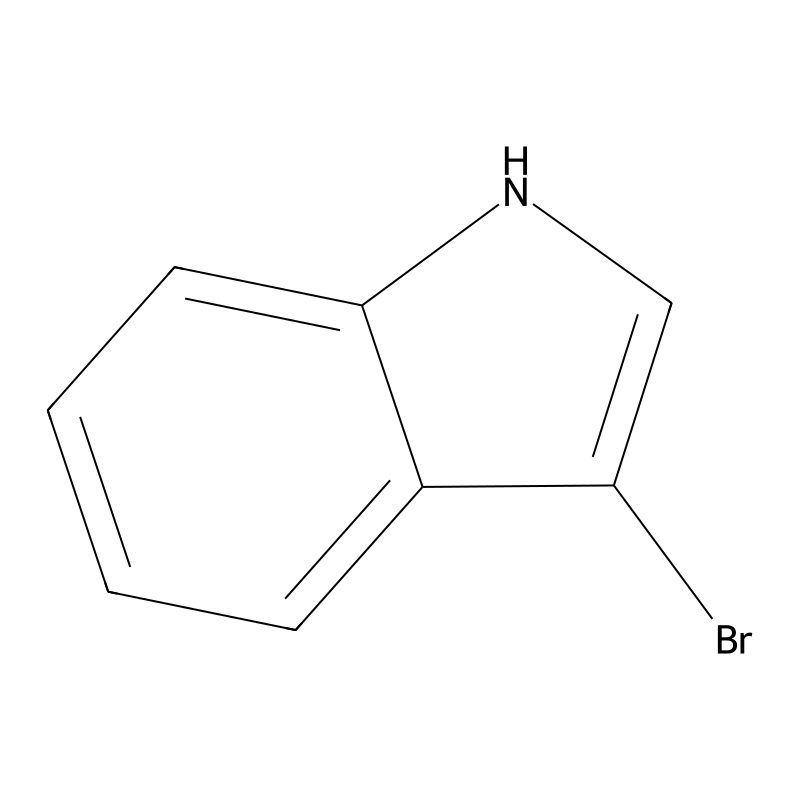3-Bromo-1h-indole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Biological Research
Scientific Field: Biological Research
Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have been used as biologically active compounds for the treatment of various disorders in the human body
Methods of Application: The specific methods of application vary depending on the disorder being treated
Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties
Application in Alkaloid Synthesis
Scientific Field: Organic Chemistry
Summary of Application: 3-Bromo-1h-indole is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids.
Methods of Application: The compound is used as a key in the synthesis of pharmaceutically active compounds and indole alkaloids.
Results or Outcomes: The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years.
Application in Multicomponent Reactions
Summary of Application: 3-Bromo-1h-indole, specifically 1H-Indole-3-carbaldehyde and its derivatives, are essential and efficient chemical precursors for generating biologically active structures.
Methods of Application: These compounds are used in multicomponent reactions (MCRs), which offer access to complex molecules.
Results or Outcomes: This method decreases the deployment of solvents and energy essential for the purification of intermediates.
Application in Chemical Synthesis
Scientific Field: Chemical Synthesis
Summary of Application: 3-Bromoindole is a useful research chemical used as a building block in a variety of chemical synthesis.
Methods of Application: It is used in the total synthesis of grossularines-1 and -2.
Results or Outcomes: This demonstrates its role in facilitating complex chemical reactions, which is crucial in chemical synthesis.
Application in Antiviral Research
Scientific Field: Virology
Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have shown potential as antiviral agents.
Methods of Application: The specific methods of application vary depending on the virus being targeted.
Results or Outcomes: Indole derivatives have demonstrated various biological activities, including antiviral properties.
Application in Anti-inflammatory Research
Scientific Field: Immunology
Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have shown potential as anti-inflammatory agents.
Methods of Application: The specific methods of application vary depending on the inflammatory condition being treated.
Results or Outcomes: Indole derivatives have demonstrated various biological activities, including anti-inflammatory properties.
Application in Antioxidant Research
Scientific Field: Biochemistry
Summary of Application: Indole derivatives, including 3-Bromo-1h-indole, have shown potential as antioxidants.
Methods of Application: The specific methods of application vary depending on the oxidative stress condition being treated.
Results or Outcomes: Indole derivatives have demonstrated various biological activities, including antioxidant properties.
3-Bromo-1H-indole is a halogenated derivative of indole, featuring a bromine atom at the third position of the indole ring. The indole structure is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrrole ring, which includes a nitrogen atom. This compound is notable for its potential in various
- Electrophilic Substitution: The bromine atom enhances the electrophilic character of the indole, making it reactive towards nucleophiles. For instance, it can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom adjacent to the bromine, leading to products like N-alkyl or N-aryl derivatives .
- Halogenation: The compound can be further halogenated at other positions on the indole ring. For example, bromination can occur at the 5-position when treated with additional bromine .
- Cross-Coupling Reactions: 3-Bromo-1H-indole serves as a valuable starting material for cross-coupling reactions, such as Suzuki and Sonogashira couplings, due to the reactivity of the bromo group .
3-Bromo-1H-indole and its derivatives exhibit a range of biological activities:
- Anticancer Properties: Compounds containing the indole structure are known for their anticancer activity. For instance, 3-bromo derivatives have been explored as potential inhibitors of various cancer cell lines .
- Antiviral Activity: Certain indole derivatives have shown efficacy against viral infections, including influenza and HIV.
- Antimicrobial Effects: The compound has demonstrated antimicrobial properties, making it a candidate for developing new antibiotics.
The synthesis of 3-bromo-1H-indole can be achieved through various methods:
- Halogenation of Indoles: One common method involves the direct bromination of indole using bromine in an organic solvent like dichloromethane. This reaction typically yields high purity and good yields .
- Multicomponent Reactions: These reactions allow for the efficient synthesis of complex molecules incorporating indole derivatives, including 3-bromo-1H-indole as a key building block.
- Fischer Indole Synthesis: This classical method can also be adapted to synthesize various substituted indoles, including those with bromine substitutions .
3-Bromo-1H-indole finds applications across multiple fields:
- Pharmaceuticals: Its derivatives are being investigated for their potential as therapeutic agents against cancer and infectious diseases .
- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules due to its reactivity and versatility in chemical transformations.
- Material Science: Indoles are also explored in developing novel materials with unique electronic properties due to their aromatic characteristics .
Studies on 3-bromo-1H-indole often focus on its interactions with various biological targets:
- Protein Kinase Inhibition: Research has indicated that certain derivatives can act as inhibitors for protein kinases involved in cancer pathways, highlighting their potential in targeted cancer therapy .
- Nucleophilic Substitution Reactions: The compound's ability to react with nucleophiles allows for the exploration of new compounds that may exhibit enhanced biological activity or novel properties .
Several compounds share structural similarities with 3-bromo-1H-indole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Bromoindole | Bromine at position 5 | More reactive towards electrophiles than 3-bromo variant. |
| 3-Chloroindole | Chlorine at position 3 | Less reactive than bromo derivatives; used in different applications. |
| Indole | No halogen substituents | Serves as a parent compound; less reactive than halogenated variants. |
| 2-Methylindole | Methyl group at position 2 | Exhibits distinct biological activities compared to halogenated forms. |
The uniqueness of 3-bromo-1H-indole lies in its specific position of bromination, which influences its reactivity and biological properties compared to other indoles.








